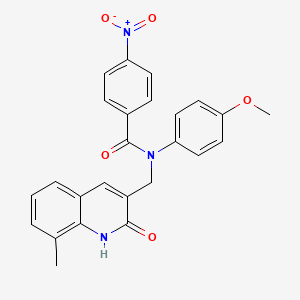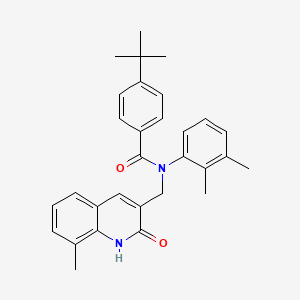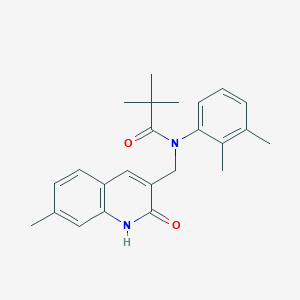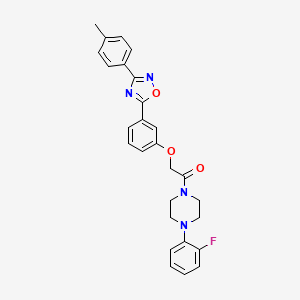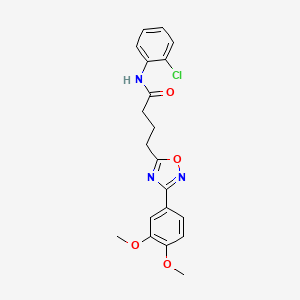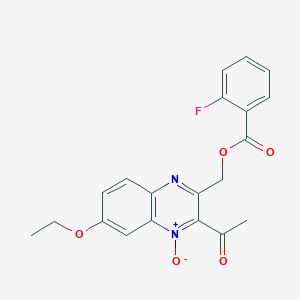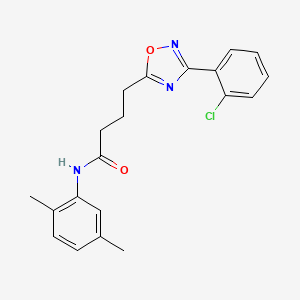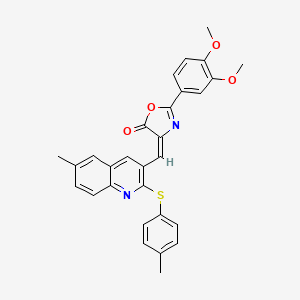![molecular formula C25H28N4O B7687026 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687026.png)
4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, also known as TAK-659, is a small-molecule inhibitor that has gained significant attention in the field of cancer research. This compound belongs to the class of pyrazoloquinoline derivatives and has been shown to have potent anti-tumor activity in preclinical studies.
Wirkmechanismus
4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide inhibits BTK by binding to the active site of the enzyme, thereby preventing the phosphorylation of downstream signaling molecules in the BCR pathway. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell receptor signaling.
Biochemical and Physiological Effects:
4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is rapidly absorbed and reaches peak plasma concentrations within 2-4 hours after oral administration. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is extensively metabolized in the liver and excreted in the feces and urine. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been shown to have minimal toxicity in preclinical studies, with no significant adverse effects on body weight, organ weight, or hematological parameters.
Vorteile Und Einschränkungen Für Laborexperimente
4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has also shown promising anti-tumor activity in preclinical studies, making it a promising candidate for further development. However, 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has some limitations, including its potential to cause off-target effects due to its inhibition of other kinases besides BTK. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide may also have limited efficacy in certain cancer types, and further studies are needed to determine its optimal dosing and treatment duration.
Zukünftige Richtungen
There are several future directions for the development of 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One potential avenue is the combination of 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide with other anti-cancer agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is the investigation of 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in combination with other BTK inhibitors to overcome resistance to BTK inhibition. Additionally, further studies are needed to determine the optimal dosing and treatment duration of 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in different cancer types. Overall, 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has the potential to be a valuable addition to the arsenal of anti-cancer agents and warrants further investigation.
Synthesemethoden
The synthesis of 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves a series of steps that include the reaction of 3-amino-4-chloroquinoline with 1-bromo-2-tert-butylbenzene to form the intermediate compound, 4-chloro-N-(1-tert-butyl-2-(4-chloroquinolin-3-yl)ethyl)benzamide. This intermediate compound is then reacted with 1-bromo-1-butene to obtain the final product, 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. The synthesis of 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been extensively studied for its anti-tumor activity in a variety of cancer types including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide inhibits the growth of cancer cells by targeting Bruton's tyrosine kinase (BTK), a key signaling molecule in the B-cell receptor (BCR) pathway. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been shown to be more potent than other BTK inhibitors, such as ibrutinib, and has the potential to overcome resistance to BTK inhibitors. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has also been shown to have synergistic effects when combined with other anti-cancer agents, such as venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c1-5-6-15-29-23-20(16-18-9-7-8-10-21(18)26-23)22(28-29)27-24(30)17-11-13-19(14-12-17)25(2,3)4/h7-14,16H,5-6,15H2,1-4H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEMCDDFQLYCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




